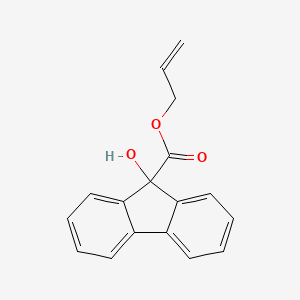
(1S,2S)-2-Cyanocyclobutanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2S)-2-Cyanocyclobutanecarboxylic acid is a chiral compound with a unique structure that includes a cyclobutane ring, a carboxylic acid group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Cyanocyclobutanecarboxylic acid can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the cyclopropanation of alkenes using diazo compounds or ylides can lead to the formation of cyclobutane derivatives . The nitrile group can be introduced through subsequent reactions involving cyanation.
Industrial Production Methods
Industrial production of this compound typically involves optimized synthetic routes that ensure high yield and purity. These methods often include the use of advanced catalysts and controlled reaction conditions to achieve the desired stereochemistry and functional groups.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Cyanocyclobutanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The nitrile group can be reduced to form amines or other functional groups.
Substitution: The compound can undergo substitution reactions at the cyclobutane ring or the functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the cyclobutane ring.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitrile group can yield primary amines, while oxidation of the carboxylic acid group can produce corresponding esters or anhydrides.
Scientific Research Applications
(1S,2S)-2-Cyanocyclobutanecarboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Cyanocyclobutanecarboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the nitrile group can participate in nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its effects on biological systems.
Comparison with Similar Compounds
Similar Compounds
(1S,2S)-2-Aminocyclobutanecarboxylic acid: Similar structure but with an amino group instead of a nitrile group.
(1S,2S)-2-Hydroxycyclobutanecarboxylic acid: Similar structure but with a hydroxyl group instead of a nitrile group.
(1S,2S)-2-Methylcyclobutanecarboxylic acid: Similar structure but with a methyl group instead of a nitrile group.
Uniqueness
The presence of the nitrile group in (1S,2S)-2-Cyanocyclobutanecarboxylic acid makes it unique compared to its analogs
Properties
Molecular Formula |
C6H7NO2 |
|---|---|
Molecular Weight |
125.13 g/mol |
IUPAC Name |
(1S,2S)-2-cyanocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO2/c7-3-4-1-2-5(4)6(8)9/h4-5H,1-2H2,(H,8,9)/t4-,5+/m1/s1 |
InChI Key |
IGBHPXFFSBIMKR-UHNVWZDZSA-N |
Isomeric SMILES |
C1C[C@@H]([C@H]1C#N)C(=O)O |
Canonical SMILES |
C1CC(C1C#N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


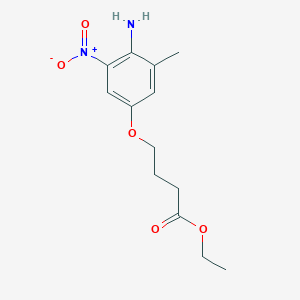

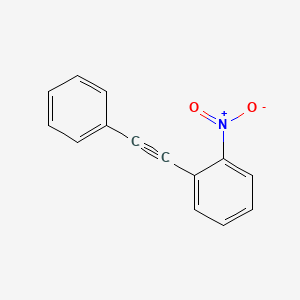
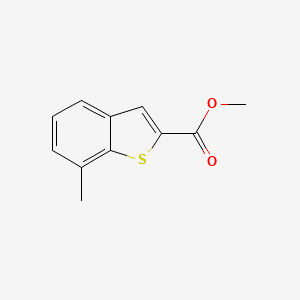

![N'-[(3,4,5-trimethoxyphenyl)methyl]propane-1,3-diamine](/img/structure/B13894497.png)
![7-Bromo-6-fluoropyrazolo[1,5-A]pyridine](/img/structure/B13894511.png)
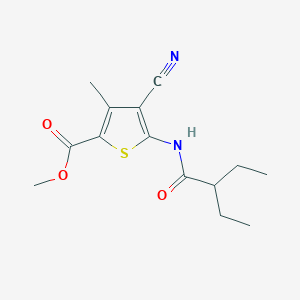
![(1S)-1-[3-fluoro-4-(trifluoromethoxy)phenyl]ethanamine](/img/structure/B13894533.png)
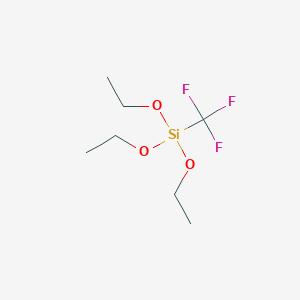
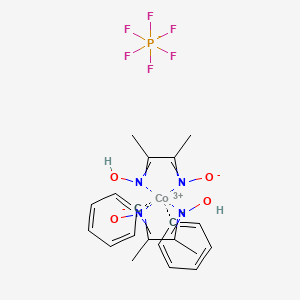
![3-[4-[(2-Methylphenyl)methoxy]phenyl]-3-propan-2-yloxypropanoic acid](/img/structure/B13894549.png)
